1-Methyl-3-octylimidazolium bromide

Ionic Liquids Physicochemical Properties Fluid Dynamics

1-Methyl-3-octylimidazolium bromide (C12H23BrN2, MW: 275.23 g/mol), also known as [OMIm]Br or [C8mim]Br, is a room-temperature ionic liquid (RTIL) in the 1-alkyl-3-methylimidazolium bromide family. It is characterized by a melting point of -18 °C and a density of 1.17 g/cm³ at 24 °C.

Molecular Formula C12H25BrN2
Molecular Weight 277.24 g/mol
CAS No. 61545-99-1
Cat. No. B1250025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-3-octylimidazolium bromide
CAS61545-99-1
Synonyms1-methyl-3-octylimidazolium bromide
1-methyl-3-octylimidazolium tetrafluoroborate
Molecular FormulaC12H25BrN2
Molecular Weight277.24 g/mol
Structural Identifiers
SMILESCCCCCCCCN1C=C[N+](=C1)C.[Br-]
InChIInChI=1S/C12H24N2.BrH/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14;/h10-11H,3-9,12H2,1-2H3;1H
InChIKeyFSXANJBLYFVXEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

1-Methyl-3-octylimidazolium Bromide (CAS 61545-99-1): Technical Specifications and Performance Baseline


1-Methyl-3-octylimidazolium bromide (C12H23BrN2, MW: 275.23 g/mol), also known as [OMIm]Br or [C8mim]Br, is a room-temperature ionic liquid (RTIL) in the 1-alkyl-3-methylimidazolium bromide family. It is characterized by a melting point of -18 °C and a density of 1.17 g/cm³ at 24 °C . Its structure—featuring a long, hydrophobic C8 alkyl chain and a hydrophilic imidazolium headgroup—imparts amphiphilic properties that define its utility as a surface-active ionic liquid (SAIL) [1]. As a viscous liquid (6604 cP at 25 °C) with moderate conductivity (0.06 mS/cm at 30 °C) , it serves as a tunable solvent and functional additive.

Amphiphilic SAIL Surface-active ionic liquid for interfacial and micellization studies
Tunable viscosity Moderate fluidity supports solvent, extraction, and mass transport research
Conductivity context Moderate ionic conductivity enables electrochemical application screening

Why 1-Methyl-3-octylimidazolium Bromide Cannot Be Simply Substituted by Other Imidazolium Bromides


Selecting an ionic liquid within the 1-alkyl-3-methylimidazolium bromide ([Cnmim]Br) series is not a matter of trivial substitution. The alkyl chain length (n) profoundly dictates the balance between hydrophilic and lipophilic character, which directly governs physicochemical properties critical to application performance [1]. For example, increasing the alkyl chain from C8 to C10 results in a nearly threefold increase in viscosity (from ~6600 cP to 18020 cP) , which can severely hinder mass transport in extraction or reaction processes. Conversely, shorter chains (e.g., C4, C6) lack sufficient amphiphilicity for micelle formation or effective interfacial tension reduction [2]. Therefore, the C8 variant occupies a specific performance window where surface activity and manageable fluidity converge, making its selection contingent upon precise, quantifiable property targets rather than class-level assumptions.

Longer alkyl chain (C10)

Reported nearly threefold higher viscosity may hinder mass transport and handling, shifting process performance.

Shorter chains (C4, C6)

Insufficient amphiphilicity for effective micelle formation or interfacial tension reduction; surface activity profile differs substantially.

Class-level assumption

1-alkyl-3-methylimidazolium bromides are not interchangeable; viscosity and surface activity balance must be verified per application.

Quantitative Differentiation of 1-Methyl-3-octylimidazolium Bromide vs. Key Analogs


Viscosity and Density Comparison: [OMIm]Br vs. [BMIm]Br and [HMIm]Br

The viscosity of [OMIm]Br is substantially higher than that of its shorter-chain analogs, which directly influences its suitability as a solvent or extraction medium where diffusion and mass transfer rates are critical. Compared to [BMIm]Br (C4) and [HMIm]Br (C6), [OMIm]Br exhibits significantly greater resistance to flow, a property that must be accounted for in process design. At comparable temperatures, [OMIm]Br's viscosity is orders of magnitude higher than [BMIm]Br [1].

Viscosity comparison
Reported
[OMIm]Br 6604 cP vs [BMIm]Br ~100–200 cP, [HMIm]Br 3822 cP
Higher viscosity influences mass transport and handling requirements.
Pure liquid state at ~25°C; cross-study comparable
Ionic Liquids Physicochemical Properties Fluid Dynamics

Thermal Stability and Decomposition Kinetics: [OMIm]Br vs. [BMIm]Br

Long-term thermal stability is a critical differentiator for applications involving sustained heating. Isothermal thermogravimetric (TG) studies reveal that [OMIm]Br and [BMIm]Br exhibit distinct decomposition kinetics, with [OMIm]Br showing a lower activation energy for isothermal decomposition under a nitrogen atmosphere [1]. This indicates that [OMIm]Br may begin to degrade more readily under prolonged thermal stress compared to its C4 analog, an essential consideration for high-temperature processes.

Thermal stability
Head-to-head
Activation energy 212.50 kJ mol⁻¹ vs [BMIm]Br 219.86 kJ mol⁻¹
Lower activation energy suggests less robust under prolonged isothermal exposure.
Isothermal TG, N₂ atmosphere, 533–573 K
Thermal Analysis Stability Material Decomposition

Surface Activity and Micellization: [C8mim]Br vs. Conventional Cationic Surfactants

As a surface-active ionic liquid (SAIL), [C8mim]Br functions as a cationic surfactant. Comparative studies against traditional cationic surfactants demonstrate its superior surface activity, characterized by a lower critical micelle concentration (CMC) [1]. This enhanced performance stems from the unique structure of the imidazolium headgroup and the hydrophobic C8 chain.

Surface activity
Class-level
Lower CMC and higher pC20 than conventional cationic surfactants (e.g., DTAB, TTAB).
Supports surface-active ionic liquid selection for emulsification and detergency research.
Aqueous solution, 298 K; qualitative class-level inference
Surface Chemistry Surfactants Micellization

Antibacterial Activity: Comparative Biofilm Inhibition of [OMIm]Br

The biological activity of [OMIm]Br is another key point of differentiation. In a study evaluating a series of imidazolium bromide salts with varying alkyl chain lengths (NIM-Br 1a, 1b, 1c), the C8 variant demonstrated superior efficacy against *Staphylococcus aureus* biofilms [1]. This positions [OMIm]Br as a more potent agent for biofilm disruption than its shorter-chain counterparts within the same class.

Antibiofilm activity
Data to verify
Reported more effective against S. aureus biofilm than other chain-length variants (NIM-Br series).
Supports antibiofilm screening context; specific MIC values not provided.
Qualitative abstract; in vitro biofilm assay
Antimicrobials Biofilms Materials Science

Key Application Scenarios for 1-Methyl-3-octylimidazolium Bromide Driven by Specific Properties


Enhanced Oil Recovery (EOR) and Interfacial Tension Modification

The superior surface activity of [OMIm]Br compared to conventional cationic surfactants [1] makes it a prime candidate for enhanced oil recovery (EOR). Its ability to reduce interfacial tension at lower concentrations (implied by its lower CMC) can mobilize trapped crude oil from reservoir rock pores more efficiently. The high viscosity of the pure IL also suggests potential for mobility control in EOR formulations. A study on [C8mim]Br for tertiary oil recovery [2] confirms the relevance of this structural variant.

Biomass Processing and Natural Product Extraction

[OMIm]Br has been specifically selected and demonstrated as an effective solvent for the extraction of high-value compounds from biomass. Its use in the microwave-assisted extraction of carnosic acid and rosmarinic acid from *Rosmarinus officinalis* [3] highlights its practical utility. This is a direct application where its specific combination of moderate viscosity, amphiphilicity, and thermal stability is leveraged to disrupt plant cell walls and solubilize target analytes more effectively than conventional organic solvents or other ILs.

Synthesis of Nanomaterials and Colloidal Systems

The aggregation behavior of [C8mim]Br is highly sensitive to its environment, as demonstrated by changes in its critical micelle concentration (CMC) in the presence of CuO nanoparticles [4]. This property enables its use as a structure-directing agent or stabilizer in the synthesis of nanomaterials. By fine-tuning the concentration of [C8mim]Br and the composition of the nanofluid, researchers can control the size, morphology, and stability of synthesized nanoparticles, a capability not as readily achieved with shorter-chain ILs that do not form micelles or longer-chain ILs that are too viscous.

Antimicrobial Coatings and Anti-Biofilm Surfaces

Given its demonstrated superiority over other alkyl-chain variants in inhibiting *S. aureus* biofilm production [5], [OMIm]Br is a rational choice for the development of antimicrobial surfaces and coatings. This is particularly relevant for medical devices, food processing equipment, and water treatment membranes where biofilm formation poses significant operational and health risks. Its incorporation into polymers or as a surface modifier can impart lasting anti-biofilm properties.

Application
Selection Property
Validation Focus
Enhanced oil recovery studies
Low CMC and interfacial activity context
Interfacial tension reduction and mobility control
Biomass extraction research
Amphiphilic solvation and moderate viscosity
Extraction efficiency and analyte selectivity
Nanomaterial synthesis
Micellization and nanoparticle interaction
Particle size, morphology, and colloidal stability
Antimicrobial surface research
Reported antibiofilm activity profile
S. aureus biofilm inhibition endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methyl-3-octylimidazolium bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.